molecular formula C20H16O4 B155896 Anhydrotuberosin CAS No. 41347-49-3

Anhydrotuberosin

Cat. No.: B155896
CAS No.: 41347-49-3
M. Wt: 320.3 g/mol
InChI Key: JKBQWLWECJXFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Anhydrotuberosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated this compound derivatives.

Comparison with Similar Compounds

Anhydrotuberosin is unique among flavanones due to its specific structural features and biological activities. Similar compounds include:

    Tuberosin: Another flavanone with similar antioxidant and anti-inflammatory properties.

    Daidzein: An isoflavone with estrogenic activity and antioxidant properties.

    Genistein: An isoflavone known for its anticancer and antioxidant activities.

Compared to these compounds, this compound exhibits a broader range of biological activities and is particularly noted for its potent antioxidant and anti-inflammatory effects .

Properties

IUPAC Name

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,5,9,14(19),15,17-octaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,21H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBQWLWECJXFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4=C3COC5=C4C=CC(=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Anhydrotuberosin and where is it found?

A1: this compound is a pterocarpene, a type of natural compound often found in plants. It was isolated from the ethyl acetate extract of Hymenolobium petraeum wood, commonly known as "angelim-pedra". [] This species is known for its use in traditional medicine and for its durable timber. []

Q2: Does this compound exhibit any biological activity?

A2: Yes, this compound demonstrated larvicidal activity against Aedes aegypti larvae. In laboratory tests, a concentration of 100 ppm caused 71 ± 8% mortality, while lower concentrations (50 ppm and 10 ppm) resulted in 43 ± 6% and 18 ± 2% mortality, respectively. []

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